N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide: is a chemical compound that belongs to the oxalamide family. It is characterized by the presence of a cyclopropyl group and a hydroxypropyl group attached to the oxalamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide typically involves the reaction of cyclopropylamine with oxalyl chloride, followed by the addition of 2-hydroxypropylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction conditions often include the use of a solvent like dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxalamide core can be reduced to form amines or other reduced derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield ketones or aldehydes, while reduction of the oxalamide core may produce amines.
Scientific Research Applications
N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide has found applications in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N1-cyclopropyl-N2-(2-hydroxypropyl)oxalamide can be compared with other similar compounds in the oxalamide family, such as:
- N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(3,4-dimethylphenyl)oxalamide
- N1-(2-cyclopropyl-2-hydroxypropyl)-N2-phenyloxalamide
- N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(4-fluorobenzyl)oxalamide
These compounds share similar structural features but differ in the substituents attached to the oxalamide core.
Properties
IUPAC Name |
N'-cyclopropyl-N-(2-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-5(11)4-9-7(12)8(13)10-6-2-3-6/h5-6,11H,2-4H2,1H3,(H,9,12)(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWXDFCXAJEPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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